![molecular formula C10H15IS B13452970 4-{3-Iodobicyclo[1.1.1]pentan-1-yl}thiane](/img/structure/B13452970.png)
4-{3-Iodobicyclo[1.1.1]pentan-1-yl}thiane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-{3-Iodobicyclo[111]pentan-1-yl}thiane is a chemical compound that features a unique bicyclo[111]pentane structure with an iodine atom and a thiane ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-{3-Iodobicyclo[1.1.1]pentan-1-yl}thiane typically involves the functionalization of the bicyclo[1.1.1]pentane core. One common method is the carbene insertion into the central bond of bicyclo[1.1.0]butane, followed by nucleophilic or radical addition across the central bond of [1.1.1]propellane . These methods allow for the introduction of various substituents at the bridgehead positions of the bicyclo[1.1.1]pentane framework.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve scalable versions of the synthetic routes mentioned above. The use of continuous flow reactors and other advanced techniques may be employed to increase yield and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
4-{3-Iodobicyclo[1.1.1]pentan-1-yl}thiane undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other functional groups through nucleophilic substitution.
Oxidation and Reduction: The thiane ring can undergo oxidation to form sulfoxides or sulfones, and reduction to form thiols.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and other nucleophiles.
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid are used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate are commonly used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield an azide derivative, while oxidation with hydrogen peroxide would produce a sulfoxide.
Aplicaciones Científicas De Investigación
4-{3-Iodobicyclo[1.1.1]pentan-1-yl}thiane has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create complex molecules with unique structural features.
Medicine: Its derivatives may exhibit biological activity, making it a candidate for medicinal chemistry research.
Industry: The compound’s unique structure makes it useful in materials science for the development of new materials with specific properties.
Mecanismo De Acción
The mechanism of action of 4-{3-Iodobicyclo[1.1.1]pentan-1-yl}thiane depends on its specific application. In drug discovery, it may act as a bioisostere, mimicking the properties of other functional groups to improve the pharmacokinetic and pharmacodynamic profiles of drug candidates. The molecular targets and pathways involved would vary based on the specific derivative and its intended use.
Comparación Con Compuestos Similares
Similar Compounds
- 3-{3-Iodobicyclo[1.1.1]pentan-1-yl}oxetane
- 1-{3-Iodobicyclo[1.1.1]pentan-1-yl}methanamine hydrochloride
- 2-{3-Iodobicyclo[1.1.1]pentan-1-yl}acetic acid
Uniqueness
4-{3-Iodobicyclo[1.1.1]pentan-1-yl}thiane is unique due to the presence of both the iodine atom and the thiane ring, which impart distinct chemical and physical properties. This combination allows for a wide range of chemical modifications and applications, making it a versatile compound in various fields of research.
Propiedades
Fórmula molecular |
C10H15IS |
|---|---|
Peso molecular |
294.20 g/mol |
Nombre IUPAC |
4-(3-iodo-1-bicyclo[1.1.1]pentanyl)thiane |
InChI |
InChI=1S/C10H15IS/c11-10-5-9(6-10,7-10)8-1-3-12-4-2-8/h8H,1-7H2 |
Clave InChI |
XNBURVDTVDRDST-UHFFFAOYSA-N |
SMILES canónico |
C1CSCCC1C23CC(C2)(C3)I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


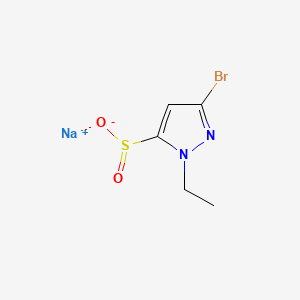
![2,6-Dioxaspiro[4.5]decane-9-carboxylicacid](/img/structure/B13452893.png)
![2-(3-Oxabicyclo[5.1.0]octan-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B13452894.png)
![5-[(ethylamino)methyl]-1-methyl-1H-pyrazol-3-amine dihydrochloride](/img/structure/B13452898.png)
![2-{6-[2-(1,3-Oxazol-2-yl)ethyl]-10,13-dioxa-4,6-diazatricyclo[7.4.0.0,3,7]trideca-1(9),2,4,7-tetraen-5-yl}ethan-1-amine trihydrochloride](/img/structure/B13452905.png)
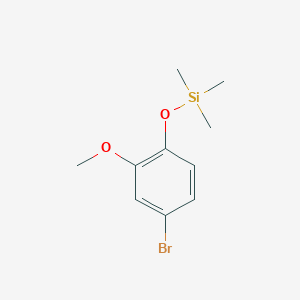

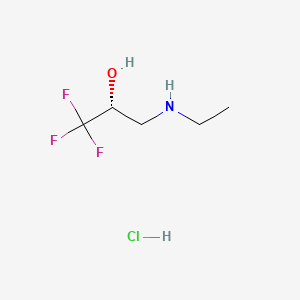
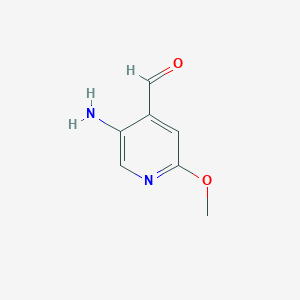
![(5R,6S)-Allyl 6-((R)-1-hydroxyethyl)-7-oxo-3-((R)-tetrahydrofuran-2-yl)-4-thia-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate](/img/structure/B13452937.png)
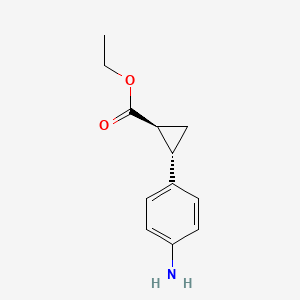
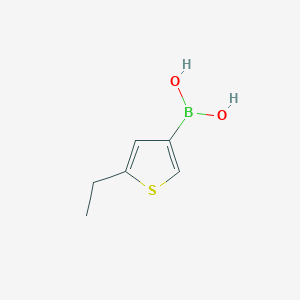

![3-Benzyl-9,9-difluoro-3-azabicyclo[3.3.1]nonane-1-carboxylic acid hydrochloride](/img/structure/B13452959.png)
